![molecular formula C13H16BrNOSi B2832609 5-bromo-1-(trimethylsilyloxy)-2,3-dihydro-1H-indene-1-carbonitrile CAS No. 1132943-65-7](/img/structure/B2832609.png)
5-bromo-1-(trimethylsilyloxy)-2,3-dihydro-1H-indene-1-carbonitrile
Overview
Description
Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Indium-Mediated Synthesis
The study by Woo, Squires, and Fallis (1999) illustrates the use of indium metal in the γ-pentadienylation of aldehydes and ketones. This process generates 1,4-diene through treatment of 5-bromo-1,3-pentadiene, eventually leading to cross-conjugated triene systems. These systems react rapidly with dienophiles, producing tandem intermolecular Diels−Alder adducts, showcasing a potential application in synthetic organic chemistry (Simon S. Woo et al., 1999).
Synthesis of Functionalized Benzenes
Reus and colleagues (2012) developed high-yield routes to functionalized 4-R-1,2-bis(trimethylsilyl)benzenes, starting from 1,2-bis(trimethylsilyl)acetylene/5-bromopyran-2-one or 1,2-bis(trimethylsilyl)benzene. These compounds serve as key starting materials for the synthesis of benzyne precursors, Lewis acid catalysts, and certain luminophores, indicating their importance in materials science and catalysis (Christian Reus et al., 2012).
β-Trimethylsilyloxy Nitriles Synthesis
Palomo et al. (1990) described the synthesis of β-trimethylsilyloxynitriles from bromoacetonitrile and carbonyl compounds using zinc and trimethylchlorosilane. This reaction demonstrates a general method for producing β-trimethylsilyloxy nitriles, which could have implications in organic synthesis and drug precursor preparation (C. Palomo et al., 1990).
Electrocatalytic Assembling
Vafajoo et al. (2014) achieved the synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives via an efficient electrocatalytic multicomponent assembling. This process outlines an application in creating complex organic molecules through electrochemical methods, beneficial for green chemistry and pharmaceutical synthesis (Zahra Vafajoo et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-bromo-1-trimethylsilyloxy-2,3-dihydroindene-1-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNOSi/c1-17(2,3)16-13(9-15)7-6-10-8-11(14)4-5-12(10)13/h4-5,8H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTESNBAXNUBLCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1(CCC2=C1C=CC(=C2)Br)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-(trimethylsilyloxy)-2,3-dihydro-1H-indene-1-carbonitrile |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.